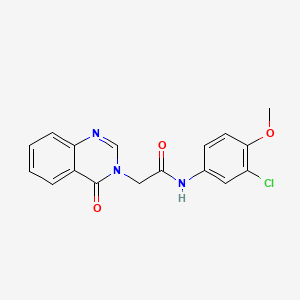
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
作用机制
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole exerts its pharmacological effects by inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular processes. The increase in cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate the activity of various transcription factors and ion channels.
Biochemical and Physiological Effects:
The inhibition of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole by 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in various cell types. The compound also has bronchodilatory effects, which make it a promising candidate for the treatment of asthma and COPD. Additionally, it has been shown to modulate the immune response by reducing the activity of T-cells and B-cells.
实验室实验的优点和局限性
The advantages of using 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in lab experiments include its potent inhibitory activity against 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, its well-established synthesis method, and its extensive preclinical and clinical data. However, the compound has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
未来方向
There are several future directions for the research on 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. One potential direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole inhibitors based on the structure of the compound. Additionally, the compound could be used as a tool to study the role of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in various cellular processes and signaling pathways.
合成方法
The synthesis of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that requires expertise in organic chemistry. The starting materials are commercially available, and the synthesis involves the use of various reagents and catalysts. The final product is obtained after several purification steps, including chromatography and recrystallization.
科学研究应用
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. The compound has been tested in preclinical and clinical studies for its efficacy and safety.
属性
IUPAC Name |
2-cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-24-13-12-21-16(15-20-10-6-7-11-20)14-19-18(21)25(22,23)17-8-4-2-3-5-9-17/h14,17H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVLELFCXQAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)

![N~1~-(tert-butyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5227940.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)
![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)